

A Comprehensive Technical Guide to the Solubility and Miscibility of 1,8-Diiodooctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diiodooctane

Cat. No.: B1585395

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodooctane is a long-chain dihaloalkane utilized as a processing additive to enhance the power conversion efficiency and morphology of polymer solar cells.^{[1][2]} Its physical and chemical properties, particularly its solubility and miscibility, are critical for its application in various chemical processes and material science. This guide provides a detailed overview of the solubility and miscibility of **1,8-diiodooctane**, supported by experimental protocols and a conceptual framework for understanding its behavior in different solvents.

Core Properties of 1,8-Diiodooctane

A summary of the key physical properties of **1,8-diiodooctane** is presented below.

Property	Value
Molecular Formula	C8H16I2
Molecular Weight	366.02 g/mol
Appearance	Clear, slightly brown liquid[1][3]
Density	1.846 g/cm ³ at 25°C[1][4]
Melting Point	16-21 °C[1][5][6]
Boiling Point	167-169 °C at 6 mmHg[1][4]
Flash Point	> 110 °C[5]
Refractive Index	n _{20/D} 1.5653[1][4]

Solubility of 1,8-Diiodooctane

The solubility of **1,8-diiodooctane** is governed by its molecular structure, which features a long, nonpolar octyl chain and two polarizable iodine atoms. This dual nature influences its interaction with various solvents.

General Principles: Haloalkanes like **1,8-diiodooctane** are generally sparingly soluble in water. [7][8][9] This is because a significant amount of energy is required to overcome the strong hydrogen bonds between water molecules, and the energy released from the weaker dipole-dipole interactions between the haloalkane and water is insufficient to compensate for this.[8] Consequently, haloalkanes are more soluble in organic solvents with similar polarity.[8][9]

Qualitative and Quantitative Solubility Data:

Solvent	Solubility/Miscibility	Notes
Methanol	Miscible[1][2][3][6]	A polar protic solvent.
Water	Insoluble[3]	Incompatible with water.[2]
Chlorobenzene	Soluble/Miscible	Used as a solvent additive in chlorobenzene solutions for organic solar cell fabrication, implying miscibility.[10][11]
Organic Solvents (general)	Soluble	Haloalkanes, in general, dissolve well in organic solvents like ether and benzene.[8][9]

Miscibility of 1,8-Diiodooctane

Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.[12] The principle of "like dissolves like" is a good predictor of miscibility, where liquids with similar polarities tend to be miscible.[12]

Known Miscibility:

Liquid	Miscibility
Methanol	Miscible[1][2][3][6]
Chlorobenzene	Assumed to be Miscible

Experimental Protocols

Determination of Qualitative Solubility

Objective: To determine if a solute is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.

Materials:

- **1,8-diiodoctane**
- A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)
- Test tubes
- Vortex mixer
- Constant temperature bath

Procedure:

- Add 1 mL of the selected solvent to a clean, dry test tube.
- Add approximately 0.1 mL of **1,8-diiodoctane** to the test tube.
- Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
- Allow the mixture to stand and observe for any signs of undissolved solute, phase separation, or cloudiness.
- If the solute completely dissolves, it is considered "soluble."
- If a small amount dissolves or the solution is cloudy, it is "sparingly soluble."
- If the **1,8-diiodoctane** forms a separate layer or remains as undissolved droplets, it is "insoluble."
- Repeat the procedure for each solvent. For temperature-dependent studies, place the test tubes in a constant temperature bath and allow them to equilibrate before and after mixing.

Determination of Miscibility

Objective: To determine if **1,8-diiodoctane** is miscible with various liquid solvents.

Materials:

- **1,8-diiodoctane**

- A range of liquid solvents
- Graduated cylinders or volumetric flasks
- Stirring apparatus

Procedure:

- In a graduated cylinder, combine equal volumes of **1,8-diodooctane** and the test solvent (e.g., 5 mL of each).
- Stopper the cylinder and invert it several times to ensure thorough mixing.
- Allow the mixture to stand undisturbed and observe.
- If the mixture forms a single, clear phase with no visible interface, the two liquids are miscible.
- If two distinct layers form, they are immiscible.[12]
- If the mixture is cloudy or forms an emulsion, they may be partially miscible.
- Repeat the procedure with different ratios of the two liquids (e.g., 1:3 and 3:1) to confirm miscibility across a range of concentrations.

Factors Influencing Solubility

The solubility of **1,8-diodooctane** is a balance between its nonpolar alkyl chain and the polar C-I bonds. The following diagram illustrates the logical relationship between the properties of **1,8-diodooctane**, the properties of a solvent, and the resulting solubility.

Caption: Factors influencing the solubility of **1,8-diodooctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Diiodooctane | lookchem [lookchem.com]
- 2. 1,8-Diiodooctane, 97+%, stab. with copper | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,8-diiodooctane-Hanyao(Hangzhou)Advanced Materials Technology Co.,Ltd. [hanyaomaterial.com]
- 5. fishersci.com [fishersci.com]
- 6. parchem.com [parchem.com]
- 7. byjus.com [byjus.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 10. Does 1,8-diiodooctane affect the aggregation state of PC71BM in solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. 溶剂混溶性表 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility and Miscibility of 1,8-Diiodooctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585395#solubility-and-miscibility-of-1-8-diiodooctane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com